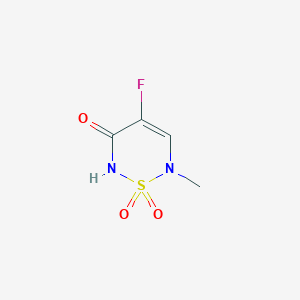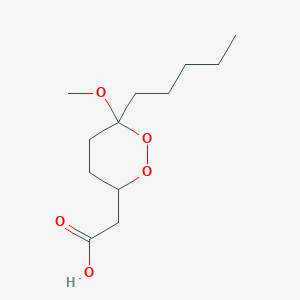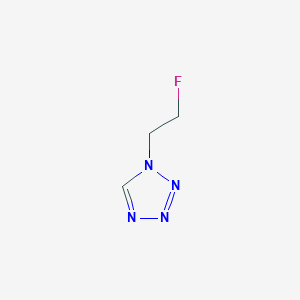
1H-Tetrazole, 1-(2-fluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 1-(2-fluoroethyl)-: is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-fluoroethyl)- can be synthesized through the cyclization of azides with nitriles. Common methods include:
Cyclization of Azides and Nitriles: This method involves the reaction of sodium azide with nitriles in the presence of catalysts like zinc salts.
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide using microwave irradiation, resulting in high yields and short reaction times.
Industrial Production Methods: Industrial production often employs the use of heterogeneous catalysts and microwave-assisted synthesis to achieve high efficiency and yield. The use of environmentally benign catalysts like L-proline has also been explored .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Tetrazole, 1-(2-fluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrazole ring.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions:
Sodium Azide: Used in cyclization reactions with nitriles.
Catalysts: Zinc salts, L-proline, and other heterogeneous catalysts are commonly used.
Major Products: The major products formed from these reactions are various substituted tetrazole derivatives, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 1-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for carboxylate groups, making it valuable in drug design.
Medicine: Incorporated into pharmaceuticals for its stability and bioisosteric properties.
Industry: Used in the production of materials with high nitrogen content and stability.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 1-(2-fluoroethyl)- involves its interaction with molecular targets through its nitrogen-rich structure. The tetrazole ring can stabilize negative charges, making it effective in receptor-ligand interactions . This property allows it to act as a bioisostere for carboxylate groups, enhancing its utility in drug design .
Vergleich Mit ähnlichen Verbindungen
2H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.
5-Substituted Tetrazoles: These compounds have various substituents at the 5-position, offering different chemical and biological properties.
Uniqueness: 1H-Tetrazole, 1-(2-fluoroethyl)- is unique due to the presence of the 2-fluoroethyl group, which can enhance its reactivity and stability in certain applications . This makes it particularly valuable in the synthesis of pharmaceuticals and materials with specific properties .
Eigenschaften
CAS-Nummer |
606149-12-6 |
|---|---|
Molekularformel |
C3H5FN4 |
Molekulargewicht |
116.10 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)tetrazole |
InChI |
InChI=1S/C3H5FN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChI-Schlüssel |
LZXFPNTYBPAZLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=NN1CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
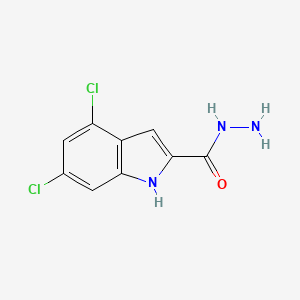
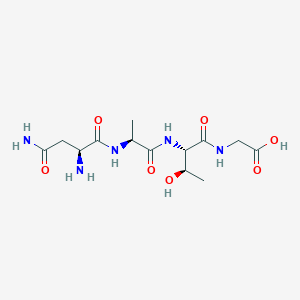
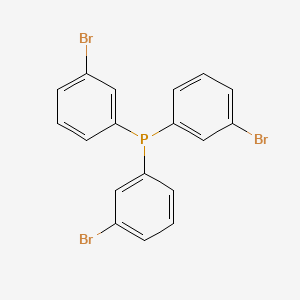
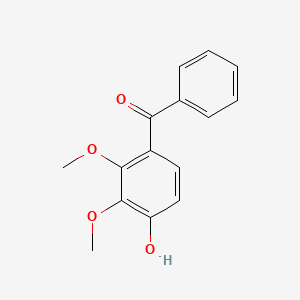
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
